molecular formula C23H26N4O4S2 B2511982 4-((3,5-diméthylpipéridin-1-yl)sulfonyl)-N-(5-(4-(méthylthio)phényl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886918-34-9

4-((3,5-diméthylpipéridin-1-yl)sulfonyl)-N-(5-(4-(méthylthio)phényl)-1,3,4-oxadiazol-2-yl)benzamide

Numéro de catalogue: B2511982
Numéro CAS: 886918-34-9
Poids moléculaire: 486.61
Clé InChI: KADHJQRVRNVNLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O4S2 and its molecular weight is 486.61. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (commonly referred to as the compound of interest) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antiplasmodial activity and other pharmacological effects.

Chemical Structure

The compound features a benzamide core substituted with a 1,3,4-oxadiazole moiety and a sulfonyl group linked to a 3,5-dimethylpiperidine ring. The structural formula can be represented as follows:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Antiplasmodial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent . A specific class of compounds related to this structure, namely N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines, has been documented to exhibit slow-action antiplasmodial activity against Plasmodium falciparum.

  • In Vitro Studies :
    • Compounds in this class showed significant growth inhibition of P. falciparum with IC50 values below 1 µM after 96 hours of exposure. For instance, a related compound demonstrated an IC50 of 550 nM .
    • The mechanism of action appears distinct from traditional antimalarials, indicating potential for development into new therapeutic agents.
  • Structure-Activity Relationship (SAR) :
    • SAR analysis revealed that modifications to the sulfonyl and oxadiazole groups significantly impact biological activity. Optimal substitutions have been identified that enhance potency and selectivity against drug-resistant strains .

Other Pharmacological Effects

Beyond antimalarial properties, the compound may exhibit various other biological activities:

  • Tyrosinase Inhibition : Related compounds have shown competitive inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study 1 : A study investigating a series of oxadiazole derivatives found that certain modifications led to enhanced antiplasmodial activity while maintaining low cytotoxicity levels in mammalian cells.
  • Case Study 2 : Research on the pharmacokinetics of N,N-dialkylsulfonyl oxadiazoles indicated rapid clearance in vivo but highlighted the need for further optimization to improve oral bioavailability and efficacy in murine models .

Data Tables

Compound NameStructureIC50 (nM)Action Type
Compound AStructure550Slow-action antiplasmodial
Compound BStructure<40Potent against resistant strains

Propriétés

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-15-12-16(2)14-27(13-15)33(29,30)20-10-6-17(7-11-20)21(28)24-23-26-25-22(31-23)18-4-8-19(32-3)9-5-18/h4-11,15-16H,12-14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHJQRVRNVNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.